

Unraveling the Mechanism of Action of ZL-1310 (zocilurtatug pelitecan): A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of ZL-1310, also known as zocilurtatug pelitecan (zoci), a promising investigational antibody-drug conjugate (ADC). The following sections detail its molecular target, therapeutic rationale, and the preclinical and clinical evidence that underpins its development for the treatment of extensive-stage small cell lung cancer (ES-SCLC).

Core Mechanism of Action: A Targeted Approach

ZL-1310 is an antibody-drug conjugate engineered to specifically target and eliminate cancer cells expressing Delta-like ligand 3 (DLL3).[1][2][3][4] DLL3 is a protein that is highly expressed on the surface of small cell lung cancer cells but has limited expression in healthy tissues, making it an attractive therapeutic target.[3]

The mechanism of action of ZL-1310 can be delineated into three key steps:

- Targeted Binding: The proprietary humanized anti-DLL3 monoclonal antibody component of ZL-1310 selectively binds to the DLL3 protein on the surface of tumor cells.[1][4]
- Internalization and Payload Release: Upon binding, the ZL-1310-DLL3 complex is internalized by the cancer cell. Inside the cell, the cleavable linker is broken, releasing the cytotoxic payload.[4]



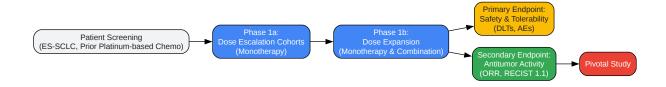
Induction of Cell Death: The payload, a novel camptothecin derivative and topoisomerase I inhibitor, induces DNA damage and subsequently triggers apoptosis (programmed cell death) of the cancer cell.[3][4]

This targeted delivery system aims to maximize the therapeutic window by delivering a potent cytotoxic agent directly to the tumor cells, thereby minimizing systemic toxicity and damage to healthy cells.[1][3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of ZL-1310 and a generalized workflow for its clinical evaluation.

Caption: Mechanism of action of ZL-1310.



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Caption: Generalized clinical trial workflow for ZL-1310.

Clinical Efficacy and Safety Data

Clinical trial data for ZL-1310 has demonstrated promising antitumor activity in patients with ES-SCLC who have progressed after prior treatments.



Parameter	Phase 1 Trial (NCT06179069) - Part 1a Monotherapy Dose-Escalation
Patient Population	25 patients with ES-SCLC who progressed after platinum-based chemotherapy.[1][2][5]
Dose Cohorts	0.8 mg/kg, 1.6 mg/kg, 2.0 mg/kg, and 2.4 mg/kg. [2][4]
Evaluable Patients for Efficacy	19 patients with at least one post-treatment tumor assessment.[4][5]
Overall Response Rate (ORR)	74% (95% CI, 48.8%-90.9%) in evaluable patients.[1][2][4]
Response in Brain Metastases	All six patients with brain metastases responded to treatment.[1]
DLL3 Expression	Responses were observed in patients with DLL3 H-scores as low as 5. No response was seen in a patient whose tumor did not express DLL3.[4] [5]
Safety Profile	Generally well-tolerated, with most side effects being mild to moderate.[1][5]
Dose-Limiting Toxicity	One patient experienced a temporary but severe low blood count at the highest dose.[5]
Treatment-Related Adverse Events (TRAEs)	Serious TRAEs occurred in 2 patients. Dose reductions were required for 3 patients. No patients discontinued treatment due to side effects.[5]

Experimental Protocols

The clinical evaluation of ZL-1310 is being conducted through a global Phase 1a/1b clinical trial (NCT06179069).[2][5]

Study Design:



- Phase 1a: An open-label, monotherapy, dose-escalation study to determine the safety, tolerability, and pharmacokinetics of ZL-1310.[4][5]
- Phase 1b: A dose-expansion phase evaluating ZL-1310 as a monotherapy and in combination with atezolizumab (Tecentriq), with or without carboplatin.[5]

Key Inclusion Criteria:

- Patients with histologically or cytologically confirmed ES-SCLC.[4]
- Documented disease progression during or after receiving platinum-based chemotherapy.[4]

Endpoints:

- Primary Endpoints: To assess the safety and tolerability of ZL-1310, including the incidence
 of dose-limiting toxicities and treatment-emergent adverse events.[4]
- Secondary Endpoints: To evaluate the antitumor activity of ZL-1310, measured by the overall response rate according to RECIST 1.1 criteria.[4]

Future Directions

The promising early clinical data for ZL-1310 has led to a Fast Track Designation from the FDA for the treatment of ES-SCLC.[1][5] A pivotal study is planned to be initiated, which could potentially lead to an accelerated approval.[1][5] Ongoing research will continue to explore the full therapeutic potential of ZL-1310, both as a monotherapy and in combination with other anticancer agents.

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